REACTION_CXSMILES
|
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]CO.O>CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4]>[C:1]([O:6][CH2:7][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][Br:8])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
1.15 L
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCO
|
Name
|
|
Quantity
|
11.4 g
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.CC([O-])C.[Ti+4]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The resulting mixture is stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A constant slow stream of dry air is bubbled through the reaction mixture during the reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under gentle reflux for 1 hour (internal temperature 90°)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After this reflux period the methyl methacrylate/methanol azeotrope is removed under atmospheric distillation
|
Type
|
CUSTOM
|
Details
|
rises to 104°
|
Type
|
DISTILLATION
|
Details
|
the temperature at the still head rises from 65° to 101° (a total of 550 ml of distillate is collected)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 40°
|
Type
|
ADDITION
|
Details
|
then treated with celite (20 g)
|
Type
|
STIRRING
|
Details
|
After stirring for a further 10 minutes the reaction mixture
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
is filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The filter pad is washed with methyl methacrylate (50 ml)
|
Type
|
WASH
|
Details
|
The filtrate and wash
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum (4-10 mmHg) at room temperature
|
Type
|
CUSTOM
|
Details
|
at 50°-60° to remove last traces of methyl methacrylate
|
Type
|
DISTILLATION
|
Details
|
During distillation a slow stream of dry air
|
Type
|
CUSTOM
|
Details
|
is bubbled through the residue in the distillation vessel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCCCCCCCCCCCBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 233 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |